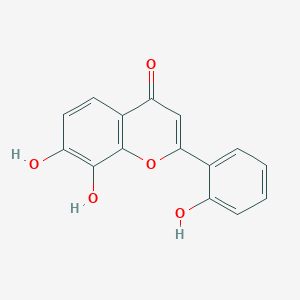

7,8,2'-Trihydroxyflavone

概要

説明

7,8,2’-Trihydroxyflavone is a naturally occurring flavone, a type of polyphenolic compound found in various plants. It is known for its potent biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound has garnered significant interest in scientific research due to its potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7,8,2’-Trihydroxyflavone typically involves the use of flavonoid precursors. One common method is the cyclization of 2’-hydroxychalcones under acidic conditions, followed by hydroxylation at specific positions. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of 7,8,2’-Trihydroxyflavone may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction, purification through chromatography, and crystallization. Chemical synthesis on an industrial scale requires optimization of reaction conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions: 7,8,2’-Trihydroxyflavone undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into dihydroflavones.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the flavone structure.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Lewis acids like aluminum chloride (AlCl3) or ferric chloride (FeCl3) in organic solvents.

Major Products: The major products formed from these reactions include various hydroxylated, methoxylated, or glycosylated derivatives of 7,8,2’-Trihydroxyflavone.

科学的研究の応用

Case Studies

- Neuroprotection in Animal Models :

- A study demonstrated that 7,8,2'-THF significantly reduced neuronal apoptosis in models of traumatic brain injury (TBI). The administration of this compound at critical time points post-injury improved outcomes by activating the PI3K/Akt signaling pathway .

- In another model involving retinal ganglion cells (RGCs), 7,8,2'-THF exhibited protective effects against excitotoxicity and oxidative stress-induced damage .

Data Table: Neuroprotective Efficacy of 7,8,2'-THF

| Study Focus | Model Used | Outcome | Reference |

|---|---|---|---|

| Traumatic Brain Injury | Mouse model | Reduced neuronal apoptosis | |

| Retinal Ganglion Cell Protection | RGC culture | Enhanced cell survival under stress conditions |

Tyrosinase Inhibition

Flavonoids like 7,8,2'-THF have been investigated for their ability to inhibit tyrosinase activity. This property is particularly relevant in the treatment of hyperpigmentation disorders.

Case Studies

- Inhibition of Melanin Production :

Data Table: Tyrosinase Inhibition by Flavonoids

| Compound | IC50 (µM) | Application Area | Reference |

|---|---|---|---|

| 7,8,2'-Trihydroxyflavone | 25 | Skin lightening agents | |

| Kojic Acid | 10 | Standard tyrosinase inhibitor |

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of 7,8,2'-THF suggests good oral bioavailability and the ability to cross the blood-brain barrier (BBB), which is critical for its neuroprotective effects. Studies indicate that flavonoids with hydroxyl groups enhance their ability to penetrate cellular membranes .

Data Table: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Oral Bioavailability | High |

| BBB Penetration | Yes |

| Half-Life | Approximately 4 hours |

作用機序

The mechanism of action of 7,8,2’-Trihydroxyflavone involves its interaction with various molecular targets and pathways:

Neuroprotection: Acts as an agonist of the tropomyosin receptor kinase B (TrkB), which is the main signaling receptor for brain-derived neurotrophic factor (BDNF).

Antioxidant Activity: Scavenges reactive oxygen species (ROS) and upregulates antioxidant enzymes, thereby protecting cells from oxidative stress.

Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and JAK-STAT.

類似化合物との比較

7,8-Dihydroxyflavone: A closely related compound with similar neuroprotective properties but differing in the position of hydroxyl groups.

Apigenin (4’,5,7-Trihydroxyflavone): Known for its anti-cancer and anti-inflammatory activities.

Luteolin (3’,4’,5,7-Tetrahydroxyflavone): Exhibits strong antioxidant and anti-inflammatory effects.

Uniqueness: 7,8,2’-Trihydroxyflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and higher potency in certain applications compared to its analogs .

生物活性

7,8,2'-Trihydroxyflavone (also known as 7,8,3'-trihydroxyflavone) is a flavonoid that has garnered attention for its potential biological activities, particularly in neuroprotection and anti-inflammatory effects. This article explores the compound's mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by three hydroxyl groups located at the 7, 8, and 2' positions on the flavone backbone. This configuration is crucial for its biological activity as it influences the compound's interaction with biological targets.

TrkB Agonism

One of the primary mechanisms through which this compound exerts its effects is via agonism of the TrkB receptor. This receptor is a key player in mediating the effects of brain-derived neurotrophic factor (BDNF), which is vital for neuronal survival and differentiation. Studies have demonstrated that this compound exhibits a potency that is 2-3 times greater than its precursor tropoflavin in vitro as a TrkB agonist .

Antioxidant Activity

The compound also exhibits significant antioxidant properties. In cellular models, it has been shown to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. The IC50 values for ROS scavenging were reported at approximately 3.02 µM .

Anti-Inflammatory Effects

This compound has demonstrated anti-inflammatory activity by modulating key signaling pathways such as JAK-STAT and inhibiting pro-inflammatory cytokines like IL-1β and TNF-α. The compound's effectiveness in reducing nitric oxide (NO) production further supports its role in mitigating inflammation .

In Vivo Studies

In vivo studies have confirmed the neuroprotective effects of this compound in animal models. For example, administration of the compound in mice led to significant improvements in cognitive function and reduced neuronal damage following induced stress conditions .

Cellular Studies

A comprehensive study evaluated the effects of this compound on RAW264.7 macrophage cells under inflammatory conditions induced by lipopolysaccharides (LPS). The results indicated that treatment with the flavonoid resulted in a dose-dependent decrease in pro-inflammatory cytokine production and enhanced cell viability compared to untreated controls .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

7,8-dihydroxy-2-(2-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-10-4-2-1-3-8(10)13-7-12(18)9-5-6-11(17)14(19)15(9)20-13/h1-7,16-17,19H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGZYXRWZXMYBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350273 | |

| Record name | 7,8,2'-TRIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263407-44-9 | |

| Record name | 7,8-Dihydroxy-2-(2-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263407-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8,2'-TRIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。